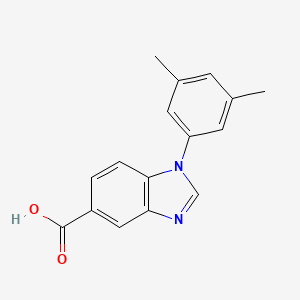

Methyl 5-(benzyloxy)-2-bromobenzoate

Übersicht

Beschreibung

Methyl 5-(benzyloxy)-2-bromobenzoate is a chemical compound used in scientific research. It is a derivative of benzoic acid and is commonly used in organic synthesis. This compound has gained importance due to its unique properties and potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

Large-Scale Synthesis : Methyl 5-(benzyloxy)-2-bromobenzoate and related compounds have been synthesized for potential applications in treating hyperproliferative and inflammatory disorders, as well as cancer. An efficient large-scale synthesis process has been developed (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Antipsychotic Agents : Compounds similar to Methyl 5-(benzyloxy)-2-bromobenzoate have been studied for their potential as antipsychotic agents. These studies focus on their antidopaminergic properties, which are critical in the treatment of psychiatric disorders (Högberg, Ström, Hall, & Ögren, 1990).

Cancer Treatment : Some derivatives have shown promise in photodynamic therapy for cancer treatment due to their properties as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

Liquid Crystals : Methyl 5-(benzyloxy)-2-bromobenzoate derivatives have been used in the synthesis of novel liquid crystals. These materials have potential applications in electronic displays and other optoelectronic devices (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).

Supramolecular Dendrimers : The compound has been utilized in the rational design and synthesis of spherical supramolecular dendrimers, which are important in the development of nanoscale materials and devices (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Molecular Rearrangement Studies : Research on molecular rearrangements involving Methyl 5-(benzyloxy)-2-bromobenzoate derivatives has provided insights into reaction mechanisms and the development of novel synthetic strategies (Eckert, Rauhut, Katritzky, & Steel, 1999).

Electrochemical Properties : The electrochemical properties of Methyl 5-(benzyloxy)-2-bromobenzoate and its derivatives have been studied, contributing to our understanding of charge transfer mechanisms in organic molecules (Gibson, Mazzochette, Chege, Kahi, Kamau, & Mugweru, 2016).

Antimicrobial Activities : Derivatives of Methyl 5-(benzyloxy)-2-bromobenzoate have been synthesized and evaluated for antimicrobial activities, expanding the potential therapeutic applications of these compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDGAVFZSVMKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzyloxy)-2-bromobenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)